molecular formula C10H11F3O B6299260 1-Isopropyl-2-(trifluoromethoxy)benzene CAS No. 1357627-39-4

1-Isopropyl-2-(trifluoromethoxy)benzene

Cat. No.: B6299260
CAS No.: 1357627-39-4
M. Wt: 204.19 g/mol
InChI Key: GNUWNVNXXOHZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-2-(trifluoromethoxy)benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: an isopropyl group (-CH(CH₃)₂) at position 1 and a trifluoromethoxy group (-OCF₃) at position 2. The trifluoromethoxy moiety is electron-withdrawing due to the electronegativity of fluorine, while the isopropyl group contributes steric bulk and mild electron-donating effects. This combination of substituents influences the compound’s physicochemical properties, such as solubility, stability, and reactivity.

The compound is likely synthesized through nucleophilic substitution or coupling reactions involving halogenated precursors, as seen in analogous trifluoromethoxybenzene derivatives . Applications of this compound may include intermediates in pharmaceuticals or agrochemicals, given the prevalence of trifluoromethoxy groups in bioactive molecules .

Properties

IUPAC Name

1-propan-2-yl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(2)8-5-3-4-6-9(8)14-10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUWNVNXXOHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group . The reaction conditions often involve the use of palladium catalysts and specific ligands to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using advanced reagents and optimized reaction conditions to ensure efficiency and cost-effectiveness . The process is designed to minimize waste and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy group influences the reactivity and orientation of the substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products Formed:

    Electrophilic Aromatic Substitution: The major products depend on the substituents and reaction conditions.

    Oxidation and Reduction: Oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

1-Isopropyl-2-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Isopropyl-2-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . In electrophilic aromatic substitution, the trifluoromethoxy group can activate or deactivate the benzene ring, influencing the rate and orientation of the reaction .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Bulk: The isopropyl group in the target compound introduces greater steric hindrance compared to halogens (Br, I) in derivatives like 1-bromo-4-(trifluoromethoxy)benzene . This may reduce reactivity in electrophilic substitution reactions but enhance solubility in non-polar solvents.
  • Electron Effects: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, lowering the electron density of the aromatic ring. This contrasts with electron-donating groups (e.g., -NH₂ in 1-(2-aminoethyl)-4-(trifluoromethoxy)benzene hydrochloride), which increase ring reactivity .

Physicochemical Properties

  • Boiling Points : Halogenated derivatives (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit higher boiling points (153–155°C) due to increased molecular weight and polarity compared to the target compound .
  • Density : Brominated analogs have higher densities (1.62 g/cm³) owing to the heavy atom effect, whereas the isopropyl group may lower density slightly .

Q & A

Basic Synthesis Methodology

Q: What are the critical steps and reaction conditions for synthesizing 1-isopropyl-2-(trifluoromethoxy)benzene? A: Synthesis typically involves electrophilic substitution on (trifluoromethoxy)benzene. The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Key steps include:

  • Nitrogen atmosphere to prevent oxidation or moisture interference .
  • Low temperatures (-75°C to 0°C) to control regioselectivity, as trifluoromethoxy groups strongly direct electrophiles to the para position. However, isopropylation may yield meta-substituted products (~9% yield) under specific conditions .
  • Post-reaction purification via column chromatography or distillation to isolate the product from ortho/para isomers .

Advanced Regioselectivity Challenges

Q: How does the trifluoromethoxy group influence regioselectivity during electrophilic substitution, and how can meta-substituted products be minimized? A: The trifluoromethoxy group is a strong electron-withdrawing substituent, directing electrophiles to the para position. Meta substitution (e.g., isopropylation) is atypical but observed due to steric hindrance or reaction kinetics. Strategies to minimize meta products include:

  • Temperature modulation : Lower reaction temperatures (-100°C) favor para selectivity, as shown in lithiation reactions .
  • Catalyst optimization : Use of bulky ligands or Brønsted acids to sterically block meta sites .
  • Computational modeling : DFT studies to predict transition states and optimize substituent orientation .

Analytical Characterization Strategies

Q: What analytical techniques are recommended for confirming the structure and purity of 1-isopropyl-2-(trifluoromethoxy)benzene? A: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identify proton environments (e.g., isopropyl methyl splits at δ 1.2–1.4 ppm) and trifluoromethoxy carbon signals (δ ~120 ppm) .
  • GC-MS : Quantify purity and detect isomers using a non-polar column (e.g., DB-5) with electron ionization .
  • Elemental analysis : Verify C, H, F, and O content (±0.3% tolerance) .

Stability and Storage Considerations

Q: How does the compound degrade under standard laboratory conditions, and what storage protocols are optimal? A: The trifluoromethoxy group enhances hydrolytic stability compared to methoxy analogs. However, degradation pathways include:

  • Photolysis : UV exposure cleaves the C-O bond in trifluoromethoxy, forming phenolic byproducts. Store in amber vials at -20°C .
  • Thermal decomposition : Above 150°C, the isopropyl group may undergo β-hydride elimination. Use inert atmospheres (N₂/Ar) for long-term storage .

Biological Activity and Structure-Activity Relationships

Q: What role does the trifluoromethoxy group play in modulating biological activity? A: The trifluoromethoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Case studies on similar compounds show:

  • Antimicrobial activity : Fluorine atoms engage in hydrogen bonding with bacterial enzyme active sites (e.g., cytochrome P450) .
  • Metabolic stability : Resistance to oxidative degradation in liver microsomes due to fluorine’s electronegativity .

Computational Modeling for Reaction Optimization

Q: How can DFT calculations guide the design of derivatives with improved reactivity? A: Key applications include:

  • Transition state analysis : Mapping energy barriers for isopropylation to predict regioselectivity .
  • Solvent effects : Simulating polar aprotic solvents (e.g., DMF) to stabilize intermediates in SNAr reactions .
  • Docking studies : Predicting binding affinities for drug discovery applications .

Contradictory Data in Regiochemical Outcomes

Q: How to reconcile discrepancies in reported substitution patterns (e.g., meta vs. para dominance)? A: Contradictions arise from varying reaction conditions:

  • Kinetic vs. thermodynamic control : Meta products may form initially but isomerize to para under prolonged heating .
  • Catalyst choice : Lewis acids like FeCl₃ favor para, while Brønsted acids (H₂SO₄) may shift selectivity .

Catalytic Applications in Cross-Coupling Reactions

Q: Can this compound serve as a substrate in palladium-catalyzed couplings? A: Yes, but the trifluoromethoxy group complicates reactivity:

  • Buchwald-Hartwig amination : Requires bulky ligands (XPhos) to prevent dehalogenation .
  • Suzuki-Miyaura : Use of aryl boronic acids with electron-withdrawing groups improves coupling efficiency (~60–70% yield) .

Scale-Up Challenges for Research-Grade Synthesis

Q: What modifications are needed to transition from milligram to gram-scale synthesis? A: Key adjustments include:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic alkylation steps .
  • In-line purification : Simulated moving bed (SMB) chromatography to separate isomers .
  • Safety protocols : Mitigate risks of HF release during trifluoromethoxy group decomposition .

Comparative Reactivity with Analogous Compounds

Q: How does replacing the isopropyl group with ethyl or tert-butyl affect reactivity? A: Bulkier substituents (e.g., tert-butyl) reduce electrophilic substitution rates due to steric hindrance. Ethyl groups increase meta selectivity (up to 31%) in alkylation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.